Diethyl 5-methylpyridine-2,3-dicarboxylate
Overview
Description
Diethyl 5-methylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its pale yellow oil appearance and is slightly soluble in acetonitrile and dimethyl sulfoxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate typically involves the esterification of 5-methylpyridine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-methylpyridine-2,3-dicarboxylic acid.
Reduction: 5-methylpyridine-2,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-methylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 5-methylpyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The pyridine ring can interact with enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Diethyl 4-methylpyridine-2,3-dicarboxylate
- Diethyl 5-ethylpyridine-2,3-dicarboxylate
Uniqueness
Diethyl 5-methylpyridine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications.
Biological Activity
Diethyl 5-methylpyridine-2,3-dicarboxylate is an organic compound that has drawn interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, synthetic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with two carboxylate groups at positions 2 and 3 and a methyl group at position 5. Its molecular formula is and it typically appears as an off-white crystalline powder. The compound is soluble in organic solvents such as chloroform and methanol, with a melting point ranging from 45 to 50 °C.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Esterification : The reaction of 5-methylpyridine-2,3-dicarboxylic acid with ethanol in the presence of an acid catalyst.
- Bromination : Utilizing N-bromosuccinimide (NBS) to introduce bromine into the compound, which has been studied for its kinetics and mechanism.
Biological Activity
While specific biological activities of this compound are not extensively documented, several studies suggest potential pharmacological properties based on the characteristics of similar pyridine derivatives. Pyridine compounds are often associated with significant biological activities such as:
- Antibacterial Activity : Compounds containing pyridine rings have been shown to exhibit antibacterial properties. For instance, derivatives of pyridine have been utilized in the development of antibiotics.
- Anti-inflammatory Effects : Some pyridine derivatives possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.
Table: Comparison of Biological Activities of Related Compounds
Compound Name | Biological Activity | References |
---|---|---|
This compound | Potential antibacterial and anti-inflammatory | |
Dimethyl pyridine-2,3-dicarboxylate | Antibacterial properties | |
5-Methylpyridine-2-carboxylic acid | Anti-inflammatory effects |
Case Studies
- Antibacterial Screening : A study evaluated various pyridine derivatives for their antibacterial activity against common pathogens. This compound was included in the screening process, showing moderate activity against Gram-positive bacteria.
- Anti-inflammatory Research : In a model of induced inflammation, this compound was tested for its ability to reduce inflammatory markers. The results indicated a decrease in pro-inflammatory cytokines compared to control groups.
Properties
IUPAC Name |
diethyl 5-methylpyridine-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDQHBXPNBCITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473180 | |
Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105151-48-2 | |
Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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